3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Overview
Description
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine is a synthetic organic compound characterized by a unique fusion of pyridine, oxadiazole, and thioether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine typically involves a multi-step procedure:
Formation of the 1,2,4-Oxadiazole Ring: : The oxadiazole ring can be constructed from the reaction of amidoximes with carboxylic acid derivatives.
Introduction of Chloromethyl Group: : Chloromethylation is achieved using reagents like paraformaldehyde and hydrochloric acid or chloromethyl ether.
Thioether Formation:
Industrial Production Methods
Industrial scale production requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalysts: : Use of efficient catalysts to enhance reaction rates.
Reaction Temperature and Pressure: : Conditions are meticulously controlled to favor desired product formation.
Purification: : Employing methods like recrystallization and chromatography to obtain the compound in pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions.
Substitution: : The chloromethyl group is highly reactive and can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Requires reducing agents such as lithium aluminum hydride.
Substitution: : Involves nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: : Products like 3-[3-(Methanesulfonyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine.
Reduction: : Yields derivatives with modified oxadiazole rings.
Substitution: : Generates a variety of substituted pyridine derivatives.
Scientific Research Applications
The compound finds applications across several fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for drug development due to its unique structural features.
Industry: : Used in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
Mechanism and Molecular Targets
The compound's biological activity is attributed to its ability to interact with specific molecular targets:
Enzymes: : Inhibition or modulation of enzyme activity through binding interactions.
Receptors: : Binding to cellular receptors, affecting signal transduction pathways.
Pathways Involved
The interaction with molecular targets can lead to various biological effects, including:
Signal Transduction Inhibition: : Disrupting normal cellular signaling processes.
Apoptosis Induction: : Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Bromomethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
3-[3-(Methyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Highlighting Uniqueness
Compared to its analogs, 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine stands out due to:
Reactivity: : The chloromethyl group offers versatile reactivity.
Stability: : A unique balance of stability and reactivity, making it suitable for diverse applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPUOMNQKBJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383855 | |
Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252914-65-1 | |
Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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